N-[2-(hydroxymethyl)phenyl]benzamide is an organic compound characterized by a hydroxymethyl group attached to a phenyl ring, which is further linked to a benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 227.26 g/mol . This compound is notable for its structural flexibility, allowing for various polymorphs that can influence its physical and chemical properties.
The synthesis of N-[2-(hydroxymethyl)phenyl]benzamide typically involves several steps:
The molecular structure of N-[2-(hydroxymethyl)phenyl]benzamide can be described through the following details:
O=C(C1=CC=CC=C1)NC2=CC=CC(CO)=C2
MVWSJVBIHYZISY-UHFFFAOYSA-N
.The compound exhibits a planar structure due to the conjugation between the benzene rings and the amide group, which can influence its reactivity and interaction with biological targets.
N-[2-(hydroxymethyl)phenyl]benzamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and sodium methoxide for substitution reactions.
The mechanism of action for N-[2-(hydroxymethyl)phenyl]benzamide involves its interaction with biological targets, primarily through hydrogen bonding and hydrophobic interactions due to its aromatic structure. It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties. The binding affinity with various biological receptors is crucial for understanding its therapeutic potential .
The physical and chemical properties of N-[2-(hydroxymethyl)phenyl]benzamide include:
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its potential reactivity.
N-[2-(hydroxymethyl)phenyl]benzamide has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: